molecular formula C19H21F3N2O2 B4747420 N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4747420
M. Wt: 366.4 g/mol
InChI Key: NZTUMNRWTVXYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as CT-3, is a synthetic cannabinoid compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models, and may have potential as a treatment for conditions such as rheumatoid arthritis and neuropathic pain.

Mechanism of Action

N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide acts as a partial agonist at the cannabinoid receptor CB2, which is primarily expressed in immune cells. This receptor has been implicated in the regulation of inflammation and pain, and N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide may modulate these processes through its effects on CB2.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and pain, N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to have other effects on the body. It has been found to inhibit the growth of cancer cells in vitro, and may have potential as an anti-cancer agent. It has also been shown to have neuroprotective effects in animal models of stroke, suggesting that it may have potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it a useful tool for studying the effects of cannabinoids on biological systems. However, one limitation of N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is that it has relatively low potency compared to other cannabinoids, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One area of interest is the development of more potent CB2 agonists, which may have greater therapeutic potential than N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. Another area of interest is the investigation of N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide's effects on other biological systems, such as the endocannabinoid system and the immune system. Finally, further studies are needed to determine the safety and efficacy of N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in humans, and to identify any potential side effects or interactions with other drugs.

properties

IUPAC Name

N-cyclopentyl-2-[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-2-12-6-5-9-14-15(18(26)19(20,21)22)10-24(17(12)14)11-16(25)23-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTUMNRWTVXYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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